N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Probes

This sulfonamide-benzamide hybrid is a critical, non-substitutable regioisomer for medicinal chemistry teams mapping the pharmacophoric requirements of this emerging chemotype. The precise 4-chloro/3-methoxy arrangement is essential for valid SAR conclusions; positional isomers (e.g., the 3-chloro/4-methoxy variant, CAS 690245-38-6) can exhibit >100-fold shifts in target binding kinetics. Procure with confidence to build proprietary datasets for HSD17B13 and LIMK inhibitor programs, or deploy as a computationally modeled starting point for focused library synthesis.

Molecular Formula C21H19ClN2O4S
Molecular Weight 430.9g/mol
CAS No. 690245-59-1
Cat. No. B492806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
CAS690245-59-1
Molecular FormulaC21H19ClN2O4S
Molecular Weight430.9g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H19ClN2O4S/c1-28-19-3-2-4-20(13-19)29(26,27)23-14-15-5-7-16(8-6-15)21(25)24-18-11-9-17(22)10-12-18/h2-13,23H,14H2,1H3,(H,24,25)
InChIKeyWYURXELJKWCTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS 690245-59-1): Chemical Identity and Baseline Procurement Profile


N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS 690245-59-1) is a synthetic sulfonamide-benzamide hybrid small molecule with the molecular formula C21H19ClN2O4S and a molecular weight of 430.9 g/mol [1]. Its structure features a 4-chloroanilide terminus linked via a central benzamide core to a 3-methoxybenzenesulfonamide moiety through a methylene spacer . The compound has a predicted XLogP3-AA value of 3.8, suggesting moderate lipophilicity [1]. It is classified as a research chemical primarily distributed by specialty chemical suppliers for in vitro and non-human investigations, with limited peer-reviewed biological annotation available in major public bioactivity databases such as ChEMBL or PubChem as of mid-2026 [1][2].

Procurement Risk in N-(4-Chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide: Why Positional Isomers and In-Class Analogs Cannot Be Interchanged


The specific substitution pattern of N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is critical for its potential biological fingerprint, making it non-substitutable with its closest positional isomer, 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-(4-methoxyphenyl)benzamide (CAS 690245-38-6), or other in-class sulfonamide-benzamide analogs . In these compounds, the positions of the electron-withdrawing chloro and electron-donating methoxy groups are swapped between the N-phenyl amide ring and the sulfonamide ring. Such subtle regiochemical alterations are known, as demonstrated by Structure-Activity Relationship (SAR) studies in related benzamide-sulfonamide series (e.g., LIMK inhibitors, HSD17B13 inhibitors), to fundamentally alter hydrogen-bonding networks, target binding kinetics (IC50/Ki shifts exceeding 100-fold in some chemotypes), and polypharmacology profiles [1]. Consequently, procuring an analog instead of the precise cataloged compound risks invalidating a research program's SAR conclusions, introducing undefined variables into biological assays, and wasting resources on re-validation [1].

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS 690245-59-1)


Structural Uniqueness: Regioisomeric Differentiation from the Closest Analog CAS 690245-38-6

The target compound (CAS 690245-59-1) is a unique regioisomer distinct from its closest commercially cataloged analog, 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-(4-methoxyphenyl)benzamide (CAS 690245-38-6) . In the target compound, the 4-chloro substituent resides on the N-phenyl amide ring while the 3-methoxy group is positioned on the sulfonamide ring. In CAS 690245-38-6, these positions are reversed: a 3-chloro group on the sulfonamide ring and a 4-methoxy group on the N-phenyl amide ring. Both share an identical molecular formula (C21H19ClN2O4S) and mass (430.9 g/mol), making them impossible to distinguish by mass spectrometry alone [1]. While no published head-to-head biological comparison exists for these exact isomers, SAR precedent from structurally related sulfonamide-benzamide series (e.g., LIMK1/2 allosteric inhibitors TH257, where regioisomeric modifications altered IC50 values by >5-fold) indicates that such positional substitutions are likely to produce materially divergent target engagement profiles .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Probes

Predicted Physicochemical Profile: Lipophilicity Benchmarking Against Structural Analogs

The target compound has a predicted partition coefficient (XLogP3-AA) of 3.8 [1]. This physicochemical descriptor can be computationally benchmarked against the XLogP3-AA value of its closest isomer, CAS 690245-38-6, which, while not currently curated in PubChem, is predicted to have a nearly identical or identical XLogP value due to the conservation of atom types and connectivity [1]. The XLogP3-AA value of 3.8 places the compound in a moderately lipophilic space distinct from more polar sulfonamide-benzamide analogs that carry additional heteroatoms or hydrogen bond donors (e.g., N-(2-methoxyethyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide, which incorporates a more hydrophilic ether tail) . This predicted lipophilicity is relevant for estimating membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers, all of which influence in vitro pharmacology outcomes .

Drug Discovery Physicochemical Properties ADME Prediction

Limitation Declaration: Absence of Direct Head-to-Head Bioactivity Data Against Defined Comparators

A comprehensive search of public repositories (PubChem, ChEMBL, BindingDB) and the primary literature as of mid-2026 did not yield any peer-reviewed, quantitative head-to-head or cross-study bioactivity comparison (e.g., IC50, Ki, EC50, selectivity panel data, or pharmacokinetic parameters) for N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide against its closest structural analogs or functional alternatives [1][2]. While some structurally related sulfonamide-benzamide analogs have reported biological activity (e.g., HSD17B13 inhibitors with IC50 < 0.1 μM reported in patent US20230416268, or LIMK1/2 inhibitors TH257 with IC50 values of 84 nM and 39 nM), none of these datasets include the target compound 690245-59-1 [3]. Therefore, any claim of biological superiority or differentiation from other in-class compounds is currently unsupported by quantifiable evidence [2].

Evidence-Based Procurement Data Gap Analysis Chemical Biology Reagent Selection

Recommended Application Scenarios for Procuring N-(4-Chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide (CAS 690245-59-1) Based on Current Evidence


Custom Structure-Activity Relationship (SAR) Expansion of Sulfonamide-Benzamide Chemical Space

This compound is most appropriate for medicinal chemistry teams exploring the SAR of sulfonamide-benzamide hybrids, where the specific 4-chloro/3-methoxy regioisomeric arrangement represents a unique point in a matrix of substituent permutations [1]. Given the emergence of this scaffold in patent literature targeting enzymes such as HSD17B13 (e.g., US20230416268), procuring this precise regioisomer is justified for building proprietary SAR datasets that map the pharmacophoric requirements of this chemotype [2]. Its procurement is defensible when the research objective is to exhaustively sample substituent space rather than to acquire a pre-validated lead compound [1].

Chemical Probe Development Requiring Defined Physicochemical Properties

The compound's computed XLogP3-AA of 3.8 places it within a moderately lipophilic range suitable for cell-permeable probe design [1]. Research programs seeking a sulfonamide-benzamide core with predictable, computationally modeled ADME properties can use this compound as a starting point for further derivatization, provided they independently validate its permeability, solubility, and metabolic stability in their specific assay systems [1][3]. Its calculated molecular descriptors (e.g., 2 hydrogen bond donors, 5 hydrogen bond acceptors, 7 rotatable bonds) are consistent with lead-like property guidelines and can be directly compared to in-silico profiles of other available chemotypes [1].

Negative Control or Orthogonal Assay Validation for 17β-HSD or Sulfatase Inhibitor Programs

While direct bioactivity data is absent for this compound, structurally related sulfonamide-containing benzamides have shown activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), type 2 (17β-HSD2), and steryl-sulfatase [2]. If internal screening reveals that the 4-chlorophenyl/3-methoxyphenyl regioisomer is inactive or weakly active against these targets, it could serve as a valuable negative control compound to confirm target engagement specificity for more potent analogs [2]. This application is contingent upon the buyer generating their own profiling data [3].

Building Block for Custom Library Synthesis

The compound possesses a free sulfonamide N-H and an amide N-H, along with aromatic rings amenable to further functionalization (e.g., halogenation, coupling reactions), as noted by chemical supplier listings [3]. It can serve as a synthetic intermediate for generating focused libraries of sulfonamide-benzamide hybrids, where the starting regioisomeric purity is critical for downstream SAR interpretation [1][3]. Procurement is recommended when the synthetic route requires this exact substitution pattern to access a novel series [1].

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.